molecular formula C19H21NO5S B3051410 2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 335421-01-7

2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3051410
CAS No.: 335421-01-7
M. Wt: 375.4 g/mol
InChI Key: VKQXIOQCVXCLIO-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, an acetamido group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the acetamido group and the methoxyphenoxy moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)acetamide
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(2-methoxyphenoxy)-N-{3-[2-(2-methoxyphenoxy)acetamido]propyl}acetamide

Uniqueness

2-[2-(2-Methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and application purposes.

Properties

CAS No.

335421-01-7

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-23-13-8-4-5-9-14(13)25-11-16(21)20-18-17(19(22)24-2)12-7-3-6-10-15(12)26-18/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,20,21)

InChI Key

VKQXIOQCVXCLIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

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